5-bromo-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide
Overview
Description
5-bromo-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide is an organic compound belonging to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Coupling Reaction: The brominated furan is then coupled with the tetrazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding alcohols.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the tetrazole ring can form strong interactions with these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-(2-prop-2-enyltetrazol-5-yl)furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O2/c1-2-5-15-13-9(12-14-15)11-8(16)6-3-4-7(10)17-6/h2-4H,1,5H2,(H,11,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZZFGIMZDHICR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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